molecular formula C10H20OSi B3163037 1-(T-Butyldimethylsiloxy)-1,3-butadiene CAS No. 88346-87-6

1-(T-Butyldimethylsiloxy)-1,3-butadiene

Cat. No. B3163037
CAS RN: 88346-87-6
M. Wt: 184.35 g/mol
InChI Key: FOVNQHKJPKSUOU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(T-Butyldimethylsiloxy)-1,3-butadiene” is a compound that likely contains a butadiene backbone with a tert-butyldimethylsiloxy group attached. This group is often used in organic synthesis due to its ability to protect reactive sites in a molecule during a reaction .


Synthesis Analysis

While specific synthesis methods for “1-(T-Butyldimethylsiloxy)-1,3-butadiene” were not found, a related compound, “1-[1-(t-butyldimethylsiloxy)vinyl] 2,3-methylene trisether”, was synthesized from cyclopent-4-ene-1,2,3-triol via a Claisen–Ireland rearrangement .


Chemical Reactions Analysis

In a study, a compound with a t-butyldimethylsiloxy group, “t-butyldimethylsiloxy-1-ethoxyethene”, was found to react stereoselectively with 2-trichloromethyl-1,3-dioxan-4-ones in the presence of a catalytic amount of trityl hexachloroantimonate .

Scientific Research Applications

Stereoselectivity in Organic Synthesis

1-(T-Butyldimethylsiloxy)-1,3-butadiene has been studied for its role in stereoselective Diels-Alder reactions. Diels-Alder reactions with this compound and tartaric acid-derived dienophiles exhibit complementary diastereoselectivity, which is significant in the field of organic synthesis (Lee, Kim, & Sulikowski, 2005).

Transition Metal Catalysis

This compound is also relevant in the study of transition metal catalysis, particularly in the selective 1,2-hydrosilylation of conjugated dienes. It represents a potential substrate for producing superior coupling reagents for hybrid organic/inorganic materials synthesis (Parker, Börgel, & Ritter, 2014).

Polymerization Studies

In polymer science, 1-(T-Butyldimethylsiloxy)-1,3-butadiene has been utilized in the study of reactive polymers, particularly in the incorporation of alpha,beta-bis(siloxy)vinylene units into vinyl polymers. This research explores the polymerizability and functional group incorporation into polymer backbones, which is crucial for developing new materials with tailored properties (Mayné & Penelle, 1998).

Synthesis of Reactive Polymers

Further studies focus on synthesizing reactive polymers containing silyl enol ether groups using this compound. These studies explore the yields, rates of polymerization, and the thermal stability of the synthesized polymers, providing insights into the potential applications of these materials in various industrial processes (Penelle, Mayné, & Touillaux, 1996).

Organic Synthesis and Diels-Alder Reactions

The compound is also used in organic synthesis, particularly in Diels-Alder reactions. These reactions are a cornerstone of synthetic organic chemistry, and the study of this compound in such reactions contributes to the development of novel synthetic methodologies (Kozmin, He, & Rawal, 2003).

Atmospheric Chemistry Studies

1-(T-Butyldimethylsiloxy)-1,3-butadiene is also studied in the context of atmospheric chemistry, particularly in understanding the photochemical reactions of 1,3-butadiene in the atmosphere. This research is crucial for understanding the environmental impact and atmospheric behavior of industrial pollutants (Liu, Jeffries, & Sexton, 1999).

Catalysis Research

Research into the catalytic hydrodimerization of 1,3-butadiene using palladium compounds in ionic liquids has shown promising results, indicating potential applications in industrial processes and synthetic chemistry (Dullius, Suarez, Einloft, Souza, Dupont, Fischer, & Cian, 1998).

properties

IUPAC Name

[(1E)-buta-1,3-dienoxy]-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H,1H2,2-6H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVNQHKJPKSUOU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O/C=C/C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(T-Butyldimethylsiloxy)-1,3-butadiene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(T-Butyldimethylsiloxy)-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1-(T-Butyldimethylsiloxy)-1,3-butadiene
Reactant of Route 3
1-(T-Butyldimethylsiloxy)-1,3-butadiene
Reactant of Route 4
1-(T-Butyldimethylsiloxy)-1,3-butadiene
Reactant of Route 5
1-(T-Butyldimethylsiloxy)-1,3-butadiene
Reactant of Route 6
1-(T-Butyldimethylsiloxy)-1,3-butadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.